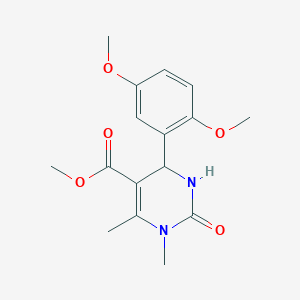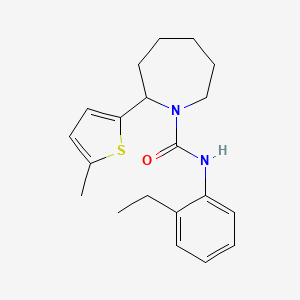![molecular formula C12H25N3O2 B5013200 ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5013200.png)
ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, commonly known as EDP-239, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of various physiological processes. EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
EDP-239 exerts its pharmacological effects by selectively inhibiting the ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate enzyme, which is highly expressed in the striatum of the brain. This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are important for the regulation of neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
EDP-239 has been shown to increase cAMP and cGMP levels in the striatum of the brain, which leads to increased neuronal activity and improved cognitive function. It has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDP-239 has several advantages for use in laboratory experiments, including its high selectivity for ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, its high potency and selectivity can also pose challenges for its use in animal models, and its potential side effects on other physiological processes need to be carefully evaluated.
Direcciones Futuras
There are several potential future directions for the research and development of EDP-239, including the evaluation of its therapeutic potential in other neurological and psychiatric disorders, the development of more selective and potent ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate inhibitors, and the investigation of its effects on other physiological processes and systems. Additionally, the development of novel drug delivery methods and formulations could improve the efficacy and safety of EDP-239 for clinical use.
Métodos De Síntesis
The synthesis of EDP-239 involves a multi-step process that begins with the reaction of N-(4-chlorobutyl)-N,N-dimethylamine with 1-methylpiperidine-2,6-dione to form the intermediate compound N-(4-chlorobutyl)-1-methylpiperidine-2,6-dione. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product EDP-239.
Aplicaciones Científicas De Investigación
EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases.
Propiedades
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-4-17-12(16)15-8-5-11(6-9-15)13-7-10-14(2)3/h11,13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOCTAXYCRAVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5013118.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)
![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)

![isobutyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013158.png)


![5,5'-oxybis[2-(4-mercaptophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5013173.png)

![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)

![2-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5013197.png)
![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)